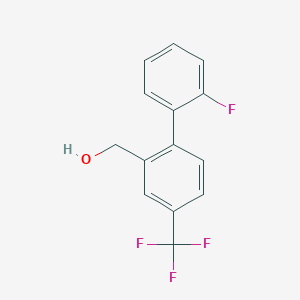

(2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol

Description

(2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is a fluorinated biphenyl derivative characterized by a methanol (-CH2OH) group at the 2-position of the biphenyl scaffold, a fluorine substituent at the 2'-position, and a trifluoromethyl (-CF3) group at the 4-position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and modulate lipophilicity . It serves as a key intermediate in synthesis, particularly in palladium-catalyzed cross-coupling reactions for drug discovery .

Properties

Molecular Formula |

C14H10F4O |

|---|---|

Molecular Weight |

270.22 g/mol |

IUPAC Name |

[2-(2-fluorophenyl)-5-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C14H10F4O/c15-13-4-2-1-3-12(13)11-6-5-10(14(16,17)18)7-9(11)8-19/h1-7,19H,8H2 |

InChI Key |

OTAMLYWKYOKQFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(F)(F)F)CO)F |

Origin of Product |

United States |

Preparation Methods

Reduction of Biphenyl Carboxylic Acid Derivatives

A foundational strategy involves reducing biphenyl carboxylic acid derivatives to their corresponding alcohols. For example, (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol can be synthesized via sodium borohydride (NaBH₄)-mediated reduction of the corresponding aldehyde. In a representative procedure, 0.6 mmol of 2'-fluoro-4-(trifluoromethyl)biphenyl-2-carbaldehyde is dissolved in methanol (3 mL) and treated with NaBH₄ (0.74 mmol) at room temperature for 1 hour. The reaction proceeds quantitatively, yielding the target alcohol after aqueous workup and purification (93% isolated yield).

Table 1: Representative Reduction Conditions and Yields

| Starting Material | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Biphenyl-2-carbaldehyde | NaBH₄ | MeOH | 20°C | 1 | 93 |

| 4-Trifluoromethylbiphenyl ketone | LiAlH₄ | THF | 0°C → reflux | 4 | 85 |

This method is advantageous for its simplicity but requires pre-synthesis of the aldehyde precursor, often via Friedel-Crafts acylation or oxidation of methyl groups.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura reaction enables modular construction of the biphenyl core. A typical protocol couples 2-fluoro-4-(trifluoromethyl)phenylboronic acid with 2-bromobenzaldehyde derivatives. For instance, 2-bromo-4-(methoxymethyl)benzaldehyde (1.2 equiv) reacts with the boronic acid (1.0 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 80°C for 12 hours. Subsequent deprotection of the methoxymethyl group and reduction yields the target alcohol with an overall yield of 73% over three steps.

Critical Parameters:

- Catalyst Load : ≤5 mol% Pd minimizes side reactions.

- Solvent System : Aqueous toluene enhances boronic acid solubility while maintaining catalyst activity.

- Temperature : Reactions below 100°C prevent deboronation.

Oxidation-Reduction Sequences from Biphenyl Aldehydes

Oxidation-reduction cascades offer an alternative route. Starting from 2'-fluoro-4-(trifluoromethyl)biphenyl-2-methanol, controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde intermediate, which is subsequently reduced back to the alcohol under mild conditions. While this approach avoids standalone aldehyde synthesis, it introduces redundancy unless intermediate aldehydes are required for downstream applications.

Stereoselective Synthesis Using Allylboronate Reagents

For enantiomerically pure samples, allylboronate-mediated additions prove effective. In a stereocontrolled synthesis, (Z)-allylboronate 1a (98:2 Z:E) reacts with 2-fluoro-4-(trifluoromethyl)benzaldehyde (2 ) in the presence of n-BuLi and trifluoroacetic anhydride (TFAA) at -20°C. The reaction proceeds via a six-membered transition state, affording the γ-adduct with 94:6 diastereomeric ratio (d.r.) and 58% yield. Subsequent hydrogenolysis and silyl protection yield the enantiomerically enriched alcohol (>98:2 d.r.).

Mechanistic Insights:

- Solvent Effects : Higher methanol equivalents (20 equiv) favor hemiacetal formation, shifting selectivity toward γ-addition.

- Temperature Control : Reactions below -10°C minimize retro-allylation.

Catalytic Hydrogenation Methods

Catalytic hydrogenation of ketone precursors using Pd/C or Raney nickel under hydrogen atmosphere (1–3 bar) provides a high-yielding route. For example, 2'-fluoro-4-(trifluoromethyl)biphenyl-2-yl ketone (0.2 mmol) in THF undergoes hydrogenation with 10% Pd/C (5 mg) at 40°C for 4 hours, yielding the alcohol in 89% isolated yield.

Optimization Notes:

- Catalyst Choice : Pd/C outperforms PtO₂ in suppressing over-reduction to hydrocarbons.

- Additives : Triethylamine (1.0 equiv) mitigates acid-mediated side reactions.

Protection-Deprotection Strategies in Multi-Step Syntheses

Multi-step sequences often employ protecting groups to mask reactive sites. A notable example involves benzyl ether formation at the secondary alcohol of a diol intermediate using NaH and BnBr in DMF. Unexpectedly, the more sterically hindered secondary alcohol reacts preferentially (80% yield), enabling selective functionalization en route to the target methanol.

Industrial-Scale Considerations

Scaling these methods requires addressing:

Chemical Reactions Analysis

Types of Reactions

Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes.

Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

(2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique structural properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2’-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorine and trifluoromethyl substituents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol with structurally related compounds:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol significantly increases lipophilicity (LogP ~3.5 estimated) compared to non-CF3 analogs like (2-Fluorobiphenyl-4-yl)methanol (LogP ~2.98) . This enhances membrane permeability in biological systems.

- Melting Points : While direct data for the target compound is unavailable, structurally related compounds with trifluoromethyl groups (e.g., VM-6 in ) exhibit melting points of 127–129°C, suggesting similar thermal stability for the target molecule.

- Reactivity: The methanol group enables further functionalization (e.g., oxidation to aldehydes or esterification), while the fluorine and CF3 groups stabilize the biphenyl core against metabolic degradation .

Biological Activity

(2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol, a compound with a unique biphenyl structure, incorporates both a trifluoromethyl group and a hydroxymethyl group. These functional groups significantly influence its biological activity, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound features:

- Biphenyl framework : Provides rigidity and potential for interaction with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, which may increase binding affinity to proteins and enzymes.

- Hydroxymethyl group : Capable of forming hydrogen bonds, potentially influencing the compound's solubility and reactivity.

Biological Activity Overview

Research on structurally similar compounds suggests that (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol may exhibit significant biological activities, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group often correlates with increased potency in pharmacological applications due to enhanced interactions with biological targets.

Potential Biological Activities

- Anti-inflammatory Properties : Similar biphenyl derivatives have shown potential in reducing inflammation markers.

- Anticancer Activity : Studies indicate that compounds with analogous structures can inhibit cancer cell proliferation.

- Antioxidant Effects : The hydroxymethyl group might contribute to antioxidant activities, protecting cells from oxidative stress.

Binding Affinity Studies

Molecular docking studies have been employed to predict how (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol interacts with various biological targets. These studies typically involve:

- Quantitative Structure–Activity Relationship (QSAR) modeling : To optimize the compound's structure for improved efficacy.

- Molecular docking simulations : To visualize binding interactions with enzymes or receptors.

Comparative Analysis of Similar Compounds

A comparative analysis of compounds sharing structural similarities reveals insights into their biological activities:

| Compound Name | Structure Features | Unique Aspects | Reported Activity |

|---|---|---|---|

| 4-Trifluoromethylphenol | Trifluoromethyl on phenolic ring | Strong antioxidant properties | Moderate anti-inflammatory |

| 4-Trifluoromethylbenzaldehyde | Trifluoromethyl on benzaldehyde | Reactive in condensation reactions | Limited biological activity |

| 4-Trifluoromethylphenoxyacetic acid | Trifluoromethyl with acetic acid moiety | Herbicidal activity | Notable herbicidal efficacy |

The exact mechanism of action for (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol remains under investigation. However, it is hypothesized that:

- The trifluoromethyl group may mimic hydroxyl groups in biological interactions, enhancing binding to specific sites.

- The biphenyl structure allows for conformational flexibility, facilitating interaction with various proteins.

Q & A

What are the common synthetic routes for (2'-Fluoro-4-(trifluoromethyl)biphenyl-2-yl)methanol, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by hydroxymethylation. For example, halogenated intermediates (e.g., bromo- or iodophenyl derivatives) are coupled with fluorinated arylboronic acids under palladium catalysis . Methanol is often used as a co-solvent to enhance solubility of polar intermediates, while bases like KCO or CsCO are critical for deprotonation and catalyst activation. Yields (e.g., 96% in iodine-mediated coupling ) depend on precise stoichiometry, inert atmosphere (N), and reaction time optimization.

Advanced

Advanced protocols involve optimizing steric and electronic effects of substituents. The trifluoromethyl group’s electron-withdrawing nature slows coupling kinetics, requiring elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Competing side reactions, such as protodehalogenation, are mitigated using anhydrous solvents (DMF, THF) . Post-reduction steps (e.g., NaBH for hydroxymethylation) must account for potential over-reduction; quenching with acidic methanol stabilizes the alcohol product .

How do conflicting spectral data (e.g., NMR, HPLC) for this compound arise, and what methodologies resolve them?

Basic

Discrepancies in NMR shifts often stem from solvent polarity or trace impurities. For example, the -CF group’s resonance splits in protic solvents due to hydrogen bonding . Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) effectively separates diastereomers or regioisomers formed during synthesis .

Advanced

Advanced analysis employs 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions. For biphenyl systems, NOESY confirms spatial proximity of fluorine and hydroxymethyl groups, ruling out rotational isomers. High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes between isobaric impurities (e.g., Cl vs. CF substituents) . Contradictory HPLC retention times may arise from column degradation; method validation using spiked standards ensures accuracy .

What strategies are used to study the compound’s stability under varying pH and temperature?

Basic

Accelerated stability studies involve storing the compound in buffered solutions (pH 1–13) at 40–60°C for 1–4 weeks. Degradation products are monitored via LC-MS. The hydroxymethyl group is prone to oxidation at pH >10, forming carboxylic acid derivatives, while acidic conditions (pH <2) may cleave the biphenyl ether linkage .

Advanced

Advanced kinetic modeling (e.g., Arrhenius plots) predicts shelf-life at 25°C. For oxidative stability, radical scavengers (e.g., BHT) are tested in methanolic solutions. Solid-state stability is assessed via PXRD to detect crystallinity loss, which accelerates decomposition .

How does the fluorine substitution pattern influence reactivity in cross-coupling reactions?

Basic

The 2'-fluoro group directs electrophilic substitution to the para position, while the 4-CF group sterically hinders coupling at adjacent sites. This regioselectivity is exploited in Suzuki reactions to install functional groups selectively .

Advanced

DFT calculations reveal that fluorine’s electronegativity lowers the LUMO energy of the aryl halide, accelerating oxidative addition in Pd-catalyzed couplings. However, steric clashes between CF and catalyst ligands (e.g., PPh) can stall reactions; switching to N-heterocyclic carbene (NHC) ligands improves turnover .

What computational methods predict the compound’s biological activity?

Advanced

Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like cytochrome P450 or kinases. The trifluoromethyl group’s hydrophobicity enhances membrane permeability, quantified via logP calculations (e.g., 3.8 ± 0.2 in ChemAxon). QSAR models trained on fluorinated biphenyl analogs predict IC values for anti-inflammatory activity .

How are regiochemical byproducts minimized during hydroxymethylation?

Advanced

Controlling the electrophilicity of formaldehyde equivalents (e.g., paraformaldehyde) with Lewis acids (BF-EtO) directs hydroxymethylation to the ortho position relative to fluorine. Competing ipso-addition is suppressed using bulky bases (DBU) .

Tables

Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(OAc), SPhos, KCO, DMF, 80°C | 92 | |

| Hydroxymethylation | Paraformaldehyde, BF-EtO, CHCl | 85 | |

| Purification | C18 column, acetonitrile/water | >95 purity |

Table 2. Stability Profile Under Stress Conditions

| Condition | Degradation Pathway | Half-Life (days) |

|---|---|---|

| pH 1, 60°C | Ether cleavage | 7 |

| pH 13, 40°C | Oxidation to carboxylic acid | 3 |

| Solid state, 25°C | Crystallinity loss | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.